4-Chloro-1-(4-methylphenyl)-N-propyl-1H-pyrazole-5-carboxamide is a chemical compound belonging to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is C14H16ClN3O, and it has a molecular weight of 277.75 g/mol. Its unique structure includes a chloro group, a methyl group, and a propyl amide, contributing to its pharmacological properties .
This compound can be classified as a pyrazole derivative, specifically a substituted pyrazole with carboxamide functionality. Pyrazoles are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The synthesis of 4-chloro-1-(4-methylphenyl)-N-propyl-1H-pyrazole-5-carboxamide typically involves various organic reactions that introduce the necessary functional groups into the pyrazole ring .
The synthesis of 4-chloro-1-(4-methylphenyl)-N-propyl-1H-pyrazole-5-carboxamide generally follows these steps:
In industrial settings, large-scale synthesis may utilize continuous flow reactors to optimize reaction conditions such as temperature and pressure, ensuring high yield and purity of the product.
4-Chloro-1-(4-methylphenyl)-N-propyl-1H-pyrazole-5-carboxamide can participate in several types of chemical reactions:
Reagents commonly used in these reactions include:
These reactions often require specific conditions such as temperature control and solvent choice to achieve optimal yields.
The mechanism of action for 4-chloro-1-(4-methylphenyl)-N-propyl-1H-pyrazole-5-carboxamide involves its interaction with biological targets such as enzymes or receptors. This compound may modulate the activity of specific proteins or pathways within biological systems, leading to various pharmacological effects. The precise molecular targets depend on the context of its application, which may include anti-inflammatory or anticancer activities .
The compound is expected to exhibit stability under standard laboratory conditions but may react under specific conditions due to the presence of reactive functional groups.
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Experimental data regarding solubility and melting point may vary based on purity and specific synthesis methods used.
4-Chloro-1-(4-methylphenyl)-N-propyl-1H-pyrazole-5-carboxamide has potential applications in medicinal chemistry due to its biological activity profile. It may serve as a lead compound for developing new pharmaceuticals targeting inflammatory diseases or cancers. Research indicates that pyrazole derivatives often exhibit significant anti-inflammatory properties, making them candidates for further investigation in therapeutic contexts .
Pyrazole, a five-membered 1,2-diazole ring, constitutes a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and synthetic adaptability. This heterocyclic system enables diverse substitution patterns (mono-, di-, tri-, or tetra-substituted) that fine-tune electronic properties, molecular geometry, and biological interactions [2] [9]. The ring’s dipole moment (arising from adjacent nitrogen atoms) facilitates strong dipole-dipole interactions and hydrogen bonding with biological targets, enhancing binding affinity and selectivity [2]. Pyrazole derivatives exhibit broad therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects, as evidenced by over 20 FDA-approved drugs containing this core [2] [9].
Table 1: Selected FDA-Approved Pyrazole-Based Drugs and Therapeutic Applications
Drug Name | Therapeutic Category | Key Target/Mechanism |
---|---|---|
Celecoxib | Anti-inflammatory | COX-2 inhibitor |
Crizotinib | Anticancer (NSCLC) | ALK/ROS1 kinase inhibitor |
Baricitinib | Rheumatoid arthritis, COVID-19 | JAK inhibitor |
Lenacapavir | HIV/AIDS | HIV-1 capsid inhibitor |
Futibatinib | Cholangiocarcinoma | FGFR2 kinase inhibitor |
The timeline of pyrazole drug approvals reveals accelerated clinical translation since 2016, driven by advances in synthetic methodologies and structure-based design [2]. Pyrazole’s capacity for ring fusion (e.g., indazoles, pyrazolopyridines) and sp³-hybridized incorporation (e.g., piperidine, morpholine hybrids) further expands its drug-like properties, enabling optimization of solubility, metabolic stability, and target engagement [10].
Pyrazole-5-carboxamide derivatives represent a pharmaceutically significant subclass due to the carboxamide group’s dual role as a hydrogen bond donor/acceptor. This moiety mimics peptide bonds in biological systems, facilitating interactions with enzyme active sites and receptors [3] [9]. The carboxamide’s conformation influences binding kinetics; for example, in kinase inhibitors like deracoxib, it forms critical hydrogen bonds with ATP-binding residues [9].
Structural modifications at the carboxamide nitrogen modulate pharmacokinetic properties and target selectivity. N-Alkyl substituents (e.g., propyl, allyl) enhance lipophilicity and membrane permeability, while N-aryl groups enable π-stacking interactions [7] [9]. In antibacterial pyrazole carboxamides, optimal N-substitution confers activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) by bypassing common resistance mechanisms [2].
Table 2: Biological Activities of Pyrazole-5-Carboxamide Derivatives
Substitution Pattern | Biological Activity | Mechanistic Insight |
---|---|---|
1,3-Diaryl-5-carboxamide | Anticancer (A549, HepG2 cells) | Cell cycle arrest (S-phase), apoptosis induction |
N-Propyl carboxamide | Enhanced metabolic stability | Reduced CYP450-mediated oxidation |
4-Halo-5-carboxamide | Kinase inhibition (e.g., FGFR, RET) | Halo group occupies hydrophobic subpockets |
The compound 4-chloro-1-(4-methylphenyl)-N-propyl-1H-pyrazole-5-carboxamide (Molecular Formula: C₁₄H₁₆ClN₃O; MW: 277.75 g/mol) exemplifies rational heterocyclic drug design through strategic substituent placement [1] [4]:
Synthetic routes to this compound typically involve:
Its structural analogs demonstrate therapeutic potential; for example, morpholine-containing derivatives (e.g., 4-chloro-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide) exhibit improved solubility and CNS penetration due to morpholine’s H-bond accepting capability [5]. The compound’s molecular weight (<300 Da) and rotatable bond count (3) align with Lipinski’s criteria for oral bioavailability, positioning it as a versatile scaffold for lead optimization [4] [10].
Table 3: Structural Features and Design Rationale of 4-Chloro-1-(4-Methylphenyl)-N-Propyl-1H-Pyrazole-5-Carboxamide
Structural Feature | Drug Design Rationale | Analog Optimization Potential |
---|---|---|
Pyrazole core | Rigid template for substituent display | Fusion with indazole for enhanced affinity |
4-Chloro substituent | Hydrophobic anchor for target binding | Replacement with CF₃ for metabolic stability |
N-Propyl carboxamide | H-bonding capability + moderate lipophilicity | Cyclization to azetidine for ring tension |
1-(4-Methylphenyl) | Planar aromatic moiety for π-stacking | Substitution with pyridyl for H-bonding |
In heterocyclic drug discovery, such tailored substitutions enable precise optimization of binding affinity, ADME properties, and target selectivity, underscoring pyrazole carboxamides’ significance as versatile pharmacophores [3] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1